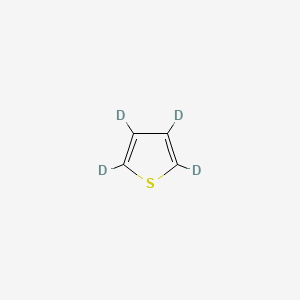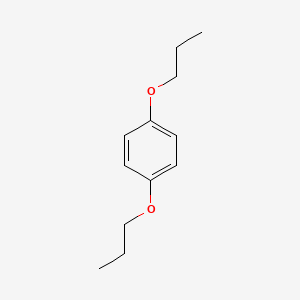
Thiophène-d4
Vue d'ensemble
Description
Thiophene-d4 is a deuterated form of thiophene, a heterocyclic compound containing a sulfur atom and four carbon atoms arranged in a five-membered ring. The deuterium atoms replace the hydrogen atoms in the thiophene molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Applications De Recherche Scientifique
Thiophene-d4 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of thiophene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
Target of Action
Thiophene-d4 is a derivative of thiophene, a five-membered heterocyclic compound with four carbon atoms and a sulfur atom Thiophene and its derivatives are known to be essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets leads to these varied biological effects.
Biochemical Pathways
Thiophene-based analogs have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Pharmacokinetics
Thiophene derivatives are known to possess a wide range of therapeutic properties, suggesting that they have favorable adme properties that allow them to exert their effects in the body .
Result of Action
Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Thiophene-d4 may have similar biological activities.
Action Environment
A study has shown that the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors may influence the action of thiophene-based compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophene-d4 can be synthesized through several methods, including:
Deuterium Exchange: This involves the exchange of hydrogen atoms in thiophene with deuterium atoms using deuterated reagents or catalysts.
Deuterated Precursors: Starting from deuterated precursors, such as deuterated butadiene, which undergoes cyclization with sulfur to form thiophene-d4.
Industrial Production Methods: Industrial production of thiophene-d4 typically involves the large-scale deuterium exchange process, where thiophene is treated with deuterium gas or deuterated solvents under specific conditions to achieve high deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene-d4 undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene-d4 can undergo nitration, sulfonation, and halogenation, primarily at the C2 position.
Oxidation: Thiophene-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene-d4 into tetrahydrothiophene-d4.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic acid.
Sulfonation: Sulfuric acid.
Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst.
Major Products:
Nitration: 2-nitrothiophene-d4.
Sulfonation: 2-thiophenesulfonic acid-d4.
Halogenation: 2-chlorothiophene-d4 or 2-bromothiophene-d4.
Oxidation: Thiophene sulfoxide-d4 and thiophene sulfone-d4.
Reduction: Tetrahydrothiophene-d4.
Comparaison Avec Des Composés Similaires
Thiophene-d4 can be compared with other similar compounds, such as:
Thiophene: The non-deuterated form, which is more commonly used but lacks the unique isotopic properties of thiophene-d4.
Furan: A similar heterocyclic compound with an oxygen atom instead of sulfur, exhibiting different reactivity and applications.
Pyrrole: Another heterocyclic compound with a nitrogen atom, used in different chemical and biological contexts.
Uniqueness: Thiophene-d4 is unique due to its deuterium content, making it particularly valuable in NMR spectroscopy and other isotopic studies. Its chemical properties and reactivity are similar to thiophene, but the presence of deuterium provides additional insights into reaction mechanisms and molecular interactions.
Propriétés
IUPAC Name |
2,3,4,5-tetradeuteriothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(SC(=C1[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174285 | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-39-7 | |
| Record name | Thiophene-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

![1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene](/img/structure/B1597251.png)



![2,4-Dimethylbenzo[h]quinoline](/img/structure/B1597259.png)







